molecular formula C7H4BrFO2 B042977 2-Bromo-4-fluorobenzoic acid CAS No. 1006-41-3

2-Bromo-4-fluorobenzoic acid

Cat. No. B042977
Key on ui cas rn: 1006-41-3
M. Wt: 219.01 g/mol
InChI Key: RRKPMLZRLKTDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091198B1

Procedure details

281 mg (2.21 mmol) of oxalyl chloride are added to a solution of 220 mg (1.01 mmol) of 2-bromo-4-fluorobenzoic acid in 5 ml of absolute toluene under argon, and the mixture is stirred at RT for 4 hours. The solvent is removed in vacuo, and the residue is taken up three times in DCM and the solvent is removed each time in vacuo. A yellow oil is obtained and is dissolved in a little DCM. 213 mg (2.10 mmol) of triethylamine and 2 ml of ethanol are added to the solution, and the mixture is stirred at RT for three hours. The reaction mixture is diluted with twice the volume of distilled water and extracted with DCM. The solvent of the organic phase is removed in vacuo, and the residue is chromatographed on silica gel (eluent: DCM/methanol 20:1). 100 mg (39% of theory) of the product are obtained.
Quantity
281 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=O.[Br:7][C:8]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].C(N(CC)CC)C.C(O)C>C1(C)C=CC=CC=1.C(Cl)Cl.O>[Br:7][C:8]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:9]=1[C:10]([O:5][CH2:1][CH3:2])=[O:11]

Inputs

Step One
Name
Quantity
281 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
220 mg
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
213 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the solvent is removed each time in vacuo
CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained
STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The solvent of the organic phase is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (eluent: DCM/methanol 20:1)
CUSTOM
Type
CUSTOM
Details
100 mg (39% of theory) of the product are obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=C(C(=O)OCC)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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